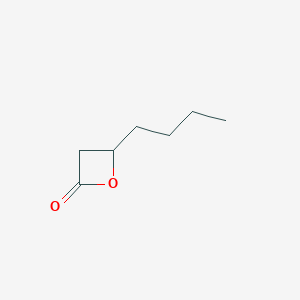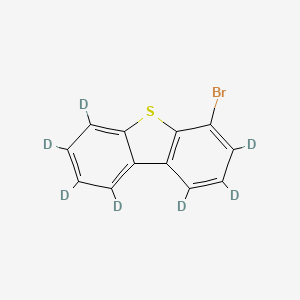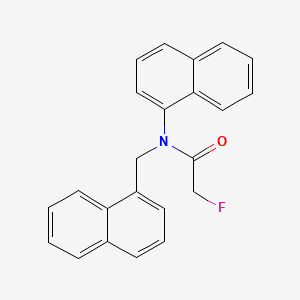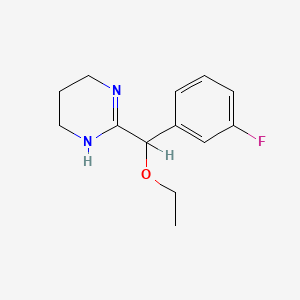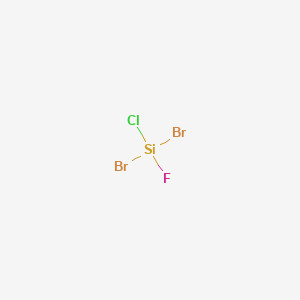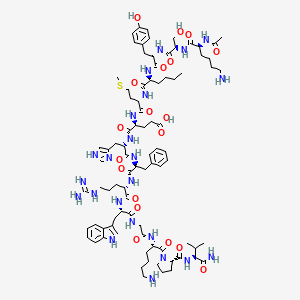
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is a peptide sequence that is a synthetic analogue of the naturally occurring alpha-melanocyte stimulating hormone (α-MSH). This peptide is known for its role in pigmentation and various other biological functions, including regulation of hormone release, immune response, and cardiovascular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to allow for the next coupling step.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogues with modified amino acid sequences .
Wissenschaftliche Forschungsanwendungen
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for therapeutic potential in conditions related to pigmentation, inflammation, and immune response.
Industry: Utilized in the development of cosmetic products aimed at skin pigmentation and protection.
Wirkmechanismus
The peptide exerts its effects primarily through binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This interaction triggers a cascade of intracellular signaling pathways, leading to the production of melanin and other biological responses. The molecular targets include various G-proteins and secondary messengers involved in the signaling process .
Vergleich Mit ähnlichen Verbindungen
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: is unique due to its specific sequence and modifications. Similar compounds include other analogues of α-MSH, such as:
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: The natural form of α-MSH.
Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A modified analogue with enhanced stability and potency.
These analogues differ in their amino acid sequences and modifications, which can affect their stability, receptor affinity, and biological activity .
Eigenschaften
Molekularformel |
C86H127N23O19S |
|---|---|
Molekulargewicht |
1819.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H127N23O19S/c1-6-7-22-59(99-81(124)65(41-52-28-30-55(112)31-29-52)104-83(126)68(47-110)107-75(118)58(97-50(4)111)24-13-15-35-87)76(119)102-62(34-39-129-5)79(122)101-61(32-33-71(114)115)78(121)106-67(43-54-45-92-48-96-54)82(125)103-64(40-51-19-9-8-10-20-51)80(123)100-60(26-17-37-93-86(90)91)77(120)105-66(42-53-44-94-57-23-12-11-21-56(53)57)74(117)95-46-70(113)98-63(25-14-16-36-88)85(128)109-38-18-27-69(109)84(127)108-72(49(2)3)73(89)116/h8-12,19-21,23,28-31,44-45,48-49,58-69,72,94,110,112H,6-7,13-18,22,24-27,32-43,46-47,87-88H2,1-5H3,(H2,89,116)(H,92,96)(H,95,117)(H,97,111)(H,98,113)(H,99,124)(H,100,123)(H,101,122)(H,102,119)(H,103,125)(H,104,126)(H,105,120)(H,106,121)(H,107,118)(H,108,127)(H,114,115)(H4,90,91,93)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-/m0/s1 |
InChI-Schlüssel |
RJRKSLWESXTNFA-XCVSTDOKSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)C |
Kanonische SMILES |
CCCCC(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
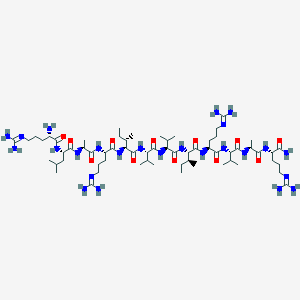
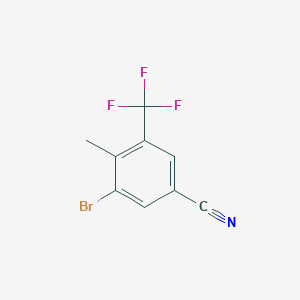


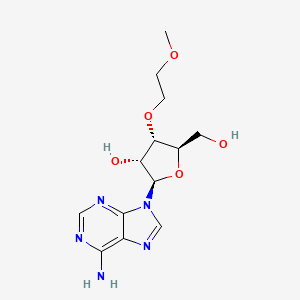

![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)
